molecular formula C14H15ClN2O4 B2607705 Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260921-36-5

Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2607705
CAS No.: 1260921-36-5
M. Wt: 310.73
InChI Key: SPDAEVQXDZXKHF-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a chloromethyl substituent at position 6, a 3-methoxyphenyl group at position 4, and a methyl ester at position 4. DHPMs are structurally related to the Biginelli reaction products, which exhibit diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition, antitumor properties, and antibacterial effects .

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-20-9-5-3-4-8(6-9)12-11(13(18)21-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDAEVQXDZXKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Condensation Reactions: The methoxyphenyl group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include azido derivatives, thiocyanate derivatives, oxo derivatives, and hydro derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical studies to understand enzyme-substrate interactions and cellular pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity. The tetrahydropyrimidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Position 4 Aryl Groups : Electron-rich substituents (e.g., 3,4-dimethoxyphenyl) enhance TP inhibition, likely due to improved π-stacking or hydrogen bonding with the enzyme’s active site . The 3-methoxyphenyl group in the target compound may offer intermediate activity compared to bulkier aryl systems.
  • Methyl analogs exhibit lower reactivity but better solubility .
  • Position 2 Modifications : Thioxo derivatives (e.g., ) show antioxidant activity, whereas oxo groups are linked to TP inhibition, suggesting functional group-dependent mechanisms .

Structural and Crystallographic Insights

  • Chloromethyl vs. Bromomethyl : Ethyl 6-bromomethyl-2-oxo-4-phenyl-... () demonstrates that halogen size affects molecular packing. Bromine’s larger van der Waals radius may lead to distinct crystal lattice interactions compared to chlorine .
  • Hydrogen Bonding : The 3-methoxyphenyl group in the target compound can participate in C–H···O and O–H···O interactions, similar to patterns observed in ethyl 4-(4-hydroxy-3-methoxyphenyl)-... (). These interactions influence solubility and crystal stability .
  • DFT Analysis: Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-...

Pharmacological Potential

  • Antitumor Activity : TP inhibitors like Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-... (IC₅₀: 414.7 nM) suggest that the target compound’s 3-methoxyphenyl group could offer comparable or superior activity if optimized .
  • Antibacterial Properties : Methyl 6-methyl-2-oxo-4-phenyl-... () shows moderate antibacterial effects, implying that the chloromethyl group might enhance membrane permeability .

Biological Activity

Methyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260904-42-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₅ClN₂O₄
Molecular Weight 310.73 g/mol
CAS Number 1260904-42-4

Structure

The structure of this compound features a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to methyl tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, related structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.

Anticancer Activity

Research has highlighted the potential anticancer properties of tetrahydropyrimidine derivatives. A study investigating various derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that methyl tetrahydropyrimidines can act as inhibitors for several enzymes critical in metabolic pathways. For example, certain derivatives have been shown to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition leads to decreased lipid synthesis and increased apoptosis in cancer cells.

Study 1: Antimicrobial Activity Evaluation

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various methyl tetrahydropyrimidine derivatives. The results indicated that compounds with a methoxy group at the para position exhibited enhanced antibacterial activity against Gram-positive bacteria.

Study 2: Anticancer Mechanisms

In a study by Chen et al. (2014), methyl tetrahydropyrimidine derivatives were tested for their anticancer effects on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway, activating caspases and increasing reactive oxygen species (ROS) levels.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

StudyActivity TypeKey Findings
Umesha et al. (2009)AntimicrobialEnhanced activity against Gram-positive bacteria
Chen et al. (2014)AnticancerInduced apoptosis in breast cancer cell lines
Research on enzyme inhibitionMetabolic pathwayInhibited FASN leading to reduced lipid synthesis

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantsCatalyst/SolventYieldReference
3-Methoxybenzaldehyde, methyl acetoacetate, ureaHCl/EtOH~40%
Chloromethyl-substituted aldehyde, thioureaAcOH/NaOAc78%*
*Post-reaction recrystallization improved purity and yield.

Advanced: How can regioselectivity challenges in substituent placement be resolved?

Answer:
Regioselectivity is influenced by:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) direct substituents to specific positions by stabilizing intermediates.
  • Steric effects : Bulky substituents on aldehydes favor para-substitution on the phenyl ring .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions, as seen in the synthesis of methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Answer:

  • 1H NMR : Identifies protons on the pyrimidine ring (δ 2.59 ppm for CH₃, δ 7.43–7.61 ppm for aromatic protons) .
  • X-ray crystallography : Confirms 3D structure, including dihedral angles (e.g., 80.94° between fused rings) .
  • Elemental analysis : Validates purity (e.g., C: 63.99%, H: 4.89% vs. calculated values) .

Advanced: How do intermolecular interactions in the crystal lattice affect bioactivity?

Answer:
Crystal packing via C–H···O hydrogen bonds (Table 2) influences solubility and stability. For example:

  • Hydrogen-bonded chains along the c-axis enhance thermal stability .
  • Dihedral angles (e.g., 80.94°) between aromatic rings may sterically hinder binding to biological targets .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Mean (C–C) bond length0.002 Å
R factor0.048
Dihedral angle (pyrimidine vs. benzene)80.94°

Basic: What in vitro assays are used for initial biological screening?

Answer:

  • Antibacterial activity : Disk diffusion assays against E. coli or S. aureus .
  • Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa) .
  • Antitumor potential : DNA-binding studies via fluorescence quenching .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Standardize protocols : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and concentrations (IC₅₀ values).
  • Control substituent effects : Compare analogues (e.g., chloro vs. methoxy groups) to isolate activity trends .
  • Validate via orthogonal assays : Pair enzymatic inhibition studies with cell-based assays to confirm mechanisms .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Handle chlorinated reagents (e.g., chloromethyl groups) in fume hoods.
  • Ignition prevention : Avoid sparks near volatile solvents (e.g., acetic acid) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How to optimize reaction yields during scale-up?

Answer:

  • Catalyst optimization : Increase ZnBr₂ loading from 5 mol% to 10 mol% improves yield by 15% .
  • Solvent selection : Replace ethanol with acetonitrile to reduce side-product formation .
  • Recrystallization : Use ethyl acetate/ethanol (3:2) for high-purity crystals (78% yield) .

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